

# Spectroscopic Analysis of 2-Hydroxy-5-methylphenylboronic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Hydroxy-5-methylphenylboronic acid

Cat. No.: B151179

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Hydroxy-5-methylphenylboronic acid** (CAS No. 259209-21-7). The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document compiles predicted data based on the analysis of structurally similar compounds and outlines general experimental protocols for acquiring such data.

## Introduction

**2-Hydroxy-5-methylphenylboronic acid** is an organic compound with increasing interest in various fields of chemical synthesis, particularly in the development of novel pharmaceutical agents and functional materials. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application and quality control. This guide presents a summary of the expected spectroscopic data and the methodologies to obtain them.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Hydroxy-5-methylphenylboronic acid**. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

**Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (500 MHz, DMSO- $d_6$ )**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~9.5 - 10.0	br s	1H	Ar-OH
~7.8 - 8.2	br s	2H	B(OH) <sub>2</sub>
~7.4	d	1H	Ar-H (ortho to B(OH) <sub>2</sub> )
~7.1	dd	1H	Ar-H (ortho to OH, meta to B(OH) <sub>2</sub> )
~6.8	d	1H	Ar-H (meta to OH, ortho to CH <sub>3</sub> )
~2.2	s	3H	Ar-CH <sub>3</sub>

br s = broad singlet, d = doublet, dd = doublet of doublets, s = singlet

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (125 MHz, DMSO- $d_6$ )**

Chemical Shift ( $\delta$ ) ppm	Assignment
~158	C-OH
~138	C-B(OH) <sub>2</sub>
~135	Ar-CH
~130	Ar-CH
~128	C-CH <sub>3</sub>
~115	Ar-CH
~20	Ar-CH <sub>3</sub>

**Table 3: Predicted FT-IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (Ar-OH and B-OH)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (CH <sub>3</sub> )
1610, 1500, 1450	Medium-Strong	Aromatic C=C skeletal vibrations
~1350	Strong	B-O stretch
~1250	Strong	C-O stretch (Ar-OH)
~1020	Strong	B-C stretch
880 - 800	Strong	C-H out-of-plane bending (aromatic)

**Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)**

m/z	Proposed Fragment
152	[M] <sup>+</sup> (Molecular Ion)
134	[M - H <sub>2</sub> O] <sup>+</sup>
106	[M - H <sub>2</sub> O - CO] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections describe generalized experimental procedures for obtaining the spectroscopic data for **2-Hydroxy-5-methylphenylboronic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) chemical environments in the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **2-Hydroxy-5-methylphenylboronic acid**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
- Relaxation Delay: 1-2 seconds.

$^{13}\text{C}$  NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: 0 to 200 ppm.
- Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase and baseline correct the resulting spectra.

- Reference the spectra to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  2.50 for <sup>1</sup>H and  $\delta$  39.52 for <sup>13</sup>C).
- Integrate the <sup>1</sup>H NMR signals and assign the chemical shifts.
- Assign the chemical shifts for the <sup>13</sup>C NMR spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Place a small amount of the solid **2-Hydroxy-5-methylphenylboronic acid** directly onto the ATR crystal.
- Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000 - 400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32 scans.
- Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

- Identify and label the major absorption bands in the spectrum.

- Correlate the observed absorption bands to specific functional group vibrations using standard IR correlation tables.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

- Dissolve a small amount of **2-Hydroxy-5-methylphenylboronic acid** in a volatile organic solvent such as methanol or dichloromethane.
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition (EI-MS):

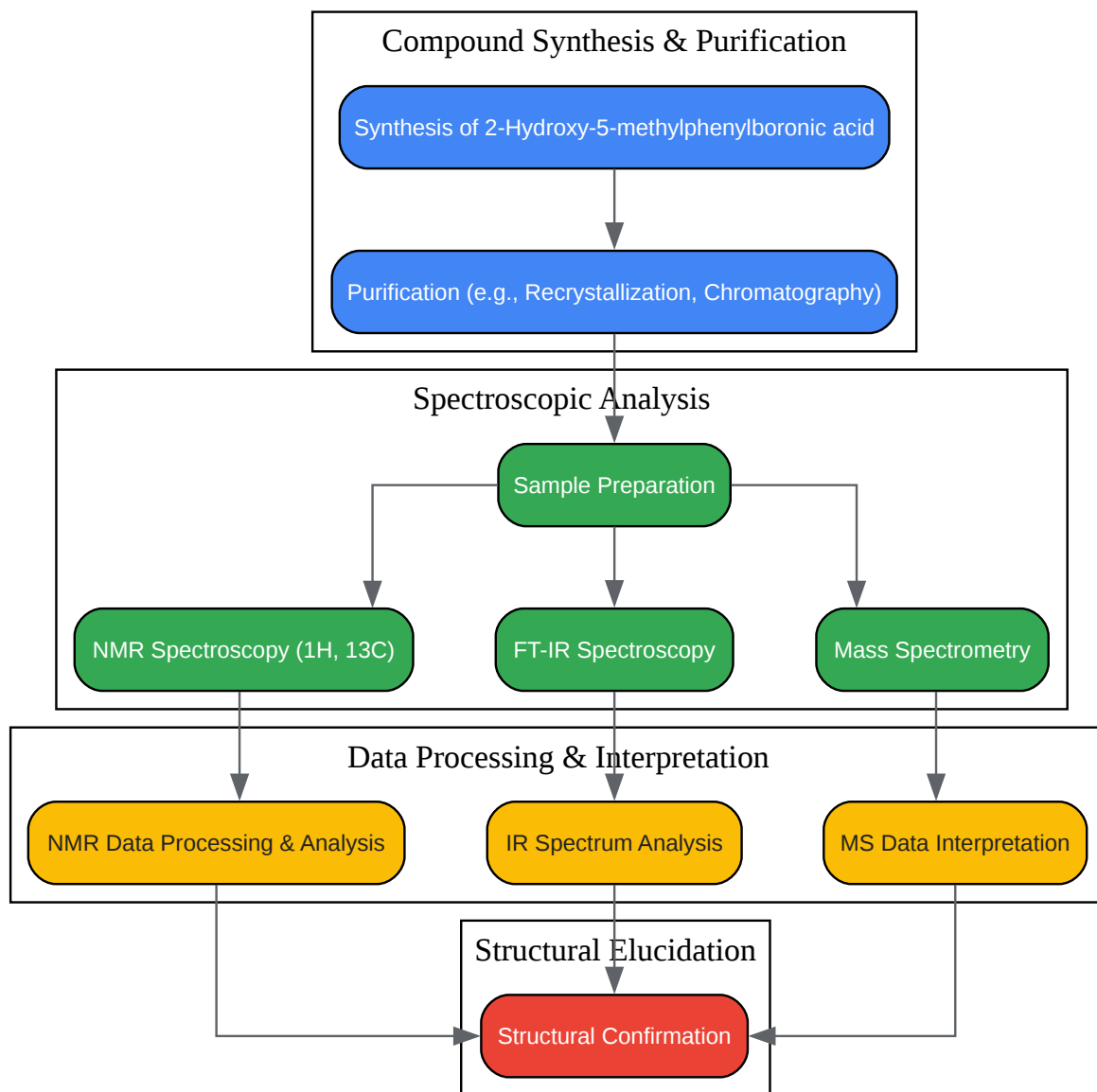
- Ionization Energy: 70 eV.
- Mass Range:  $m/z$  40 - 500.
- Source Temperature: 200-250 °C.

Data Analysis:

- Identify the molecular ion peak ( $[M]^+$ ).
- Analyze the fragmentation pattern to identify characteristic fragment ions.
- Propose fragmentation pathways consistent with the observed peaks.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Hydroxy-5-methylphenylboronic acid**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

## Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **2-Hydroxy-5-methylphenylboronic acid**. The tabulated predicted data

serves as a valuable reference for researchers. The detailed experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, which is essential for the unambiguous structural confirmation and purity assessment of this important chemical entity.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Hydroxy-5-methylphenylboronic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151179#spectroscopic-data-nmr-ir-ms-of-2-hydroxy-5-methylphenylboronic-acid>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)